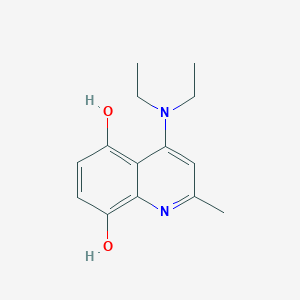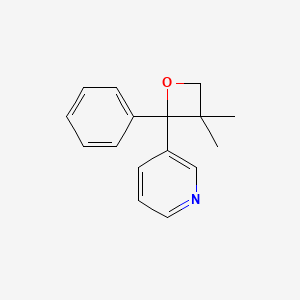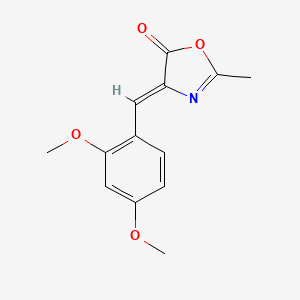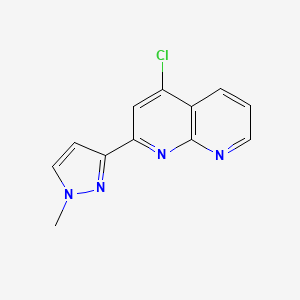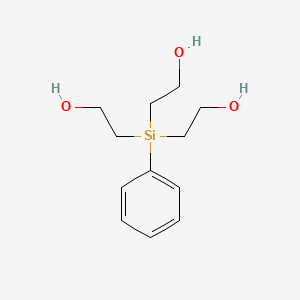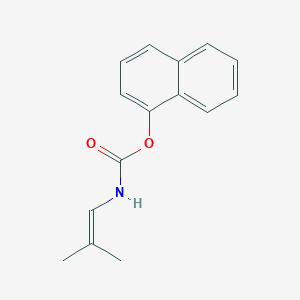
4-(6-methoxynaphthalen-1-yl)butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxynaphthalen-1-yl)butanoic Acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, characterized by a methoxy group at the 6-position and a butanoic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid typically involves the following steps:
Starting Material: The process begins with 6-methoxynaphthalene.
Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 4-(6-Hydroxynaphthalen-1-yl)butanoic Acid.
Reduction: 4-(6-Methoxynaphthalen-1-yl)butanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Methoxynaphthalen-1-yl)butanoic Acid has several scientific research applications:
Medicinal Chemistry: It acts as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), which is implicated in drug resistance in castration-resistant prostate cancer.
Biological Studies: The compound is used in studies related to enzyme inhibition and the development of new therapeutic agents.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid involves its interaction with the enzyme aldo-keto reductase 1C3 (AKR1C3). By inhibiting this enzyme, the compound prevents the conversion of androgens to testosterone and dihydrotestosterone, which are crucial for the progression of prostate cancer . This inhibition is selective, meaning it does not significantly affect other enzymes in the aldo-keto reductase family.
Comparison with Similar Compounds
Nabumetone: A non-steroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure but different functional groups.
6-Methoxy-2-naphthaleneacetic Acid: Another naphthalene derivative with a methoxy group and an acetic acid moiety.
Uniqueness: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid is unique due to its specific inhibitory action on AKR1C3, making it a valuable compound in the treatment of prostate cancer. Its structural features also allow for various chemical modifications, enhancing its versatility in synthetic chemistry.
Properties
CAS No. |
31184-48-2 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h2,4,6,8-10H,3,5,7H2,1H3,(H,16,17) |
InChI Key |
WRWORCWLPMTPKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


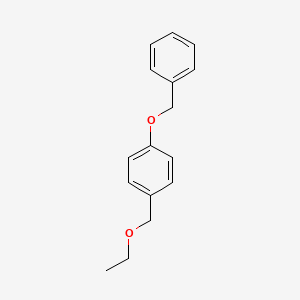
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)

![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)
